molecular formula C23H25N3O2S B2798844 1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393831-54-4

1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2798844
CAS No.: 393831-54-4
M. Wt: 407.53
InChI Key: MAZLXLUGGSOCST-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide and related derivatives have been studied for their antimicrobial properties. Shah (2017) synthesized a series of related compounds and screened them for antimicrobial activities, revealing potential in this field (Shah, 2017).

Intermolecular Interactions and Structural Characterization

Kariuki et al. (2022) and Kumara et al. (2017) focused on the intermolecular interactions and crystal structure analysis of similar compounds. These studies provide insights into the structural properties and potential applications in material science (Kariuki et al., 2022); (Kumara et al., 2017).

Synthesis and Characterization for Biological Applications

Research by Hassan et al. (2014) and Ibrahim (2015) involved the synthesis and characterization of compounds structurally related to this compound, highlighting the potential for biological applications (Hassan et al., 2014); (Ibrahim, 2015).

Investigation of Nonlinear Optical Properties

Tamer et al. (2015) explored the nonlinear optical properties of a related compound, indicating potential use in optical and electronic applications (Tamer et al., 2015).

Potential Antidepressant Activity

Mathew et al. (2014) synthesized and evaluated a series of carbothioamide derivatives, including compounds similar to the target molecule, for antidepressant activity, suggesting potential therapeutic applications (Mathew et al., 2014).

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-3-28-18-12-10-17(11-13-18)22-20-8-6-14-25(20)15-16-26(22)23(29)24-19-7-4-5-9-21(19)27-2/h4-14,22H,3,15-16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZLXLUGGSOCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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